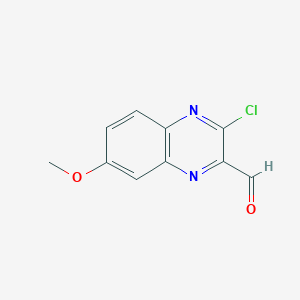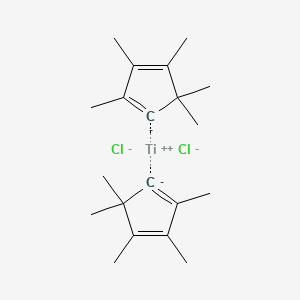
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride is a chemical compound that belongs to the class of organometallic compounds. It is often used as a precursor in the synthesis of various organometallic complexes. The compound is known for its unique structure, which includes a titanium center coordinated to a pentamethylcyclopentadienyl ligand and two chloride ions. This structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
准备方法
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride: This reaction is typically conducted in an inert atmosphere to prevent oxidation. The reaction mixture is stirred at a specific temperature to facilitate the formation of the titanium complex.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
化学反应分析
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents used in these reactions include hydrogen peroxide and oxygen.
Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as alkyl or aryl groups. This is typically achieved using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce a variety of organometallic derivatives.
科学研究应用
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organometallic complexes, which are valuable in catalysis and materials science.
Biology: In biological research, the compound is used to study the interactions between metal centers and biological molecules. It can also be used to develop metal-based drugs.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for developing new therapeutic agents, particularly in the field of cancer treatment.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
作用机制
The mechanism of action of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride involves the interaction of the titanium center with various substrates. The titanium center can coordinate to different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
相似化合物的比较
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride can be compared with other similar compounds, such as:
1,2,3,4,5-Pentamethylcyclopentadienyl titanium trichloride: This compound has a similar structure but contains three chloride ligands instead of two.
1,2,3,4,5-Pentamethylcyclopentadienyl zirconium trichloride: This compound contains a zirconium center instead of titanium, which imparts different chemical properties.
1,2,3,4,5-Pentamethylcyclopentadienyl iron dicarbonyl dimer: This compound contains an iron center and is used in different catalytic applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organometallic complexes with a variety of ligands.
属性
分子式 |
C20H30Cl2Ti-2 |
|---|---|
分子量 |
389.2 g/mol |
IUPAC 名称 |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Ti/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
YKEMZCKEKGQVLK-UHFFFAOYSA-L |
规范 SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
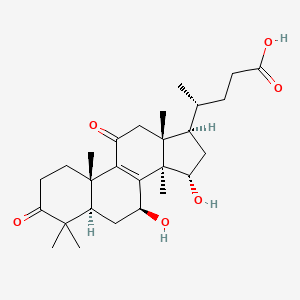
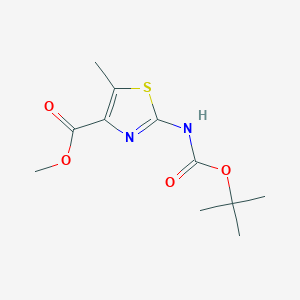
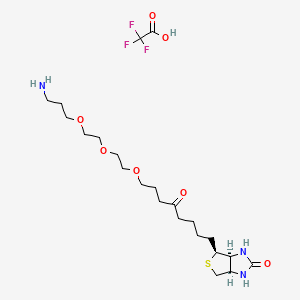
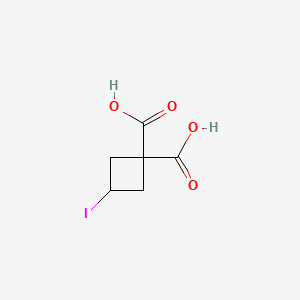
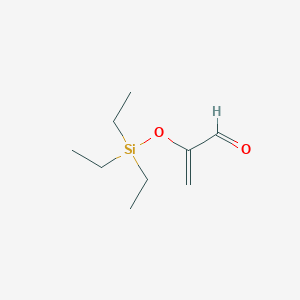
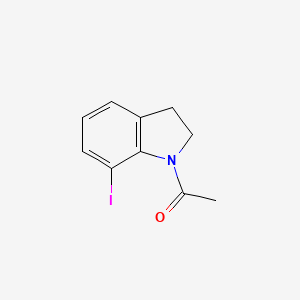

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
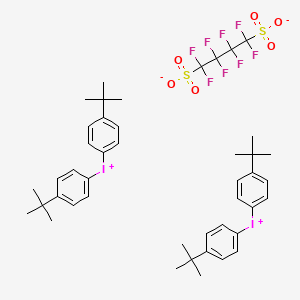

![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)

